Cas no 852388-82-0 (ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate)

Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate is a versatile heterocyclic compound with a pyridine core, featuring acetyl, hydroxy, imino, and ester functional groups. Its structural complexity makes it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. The presence of multiple reactive sites enables selective modifications, facilitating the development of derivatives with tailored properties. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined crystalline form allows for precise characterization and reproducibility in research applications. The combination of electron-withdrawing and donating groups enhances its utility in nucleophilic and electrophilic reactions, making it a useful building block in medicinal chemistry and material science.
ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate structure
852388-82-0 structure
Product Name:ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate
CAS No:852388-82-0
MF:C11H14N2O4
MW:238.239862918854
CID:3108047
PubChem ID:2997731
Update Time:2025-05-24

ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate
    • Ethyl 5-acetyl-1,2-dihydro-6-hydroxy-2-imino-1-methyl-3-pyridinecarboxylate
    • Z85926261
    • DTXSID901143656
    • EN300-12676
    • AKOS000117197
    • CHEMBL1548049
    • SR-01000065826
    • HMS2387H14
    • SMR000068459
    • CS-0232285
    • ethyl 5-acetyl-2-amino-1-methyl-6-oxopyridine-3-carboxylate
    • SR-01000065826-1
    • 909859-35-4
    • 852388-82-0
    • MLS000056030
    • Ethyl 5-acetyl-2-amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
    • Inchi: 1S/C11H14N2O4/c1-4-17-11(16)8-5-7(6(2)14)10(15)13(3)9(8)12/h5H,4,12H2,1-3H3
    • InChI Key: ZMINDHZDQBHQJT-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=C(C(C)=O)C(N(C)C=1N)=O)=O

Computed Properties

  • Exact Mass: 238.09535693Da
  • Monoisotopic Mass: 238.09535693Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 89.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 320.1±52.0 °C at 760 mmHg
  • Flash Point: 147.4±30.7 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate Security Information

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Additional information on ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate

Introduction to Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate (CAS No. 852388-82-0)

Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate, identified by its CAS number 852388-82-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the dihydropyridine class, a heterocyclic structure known for its diverse biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including acetyl, hydroxyl, and imino functionalities, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.

The< strong>ethyl moiety in the name indicates an ester group at the 3-position of the dihydropyridine ring, which can influence the solubility, stability, and metabolic pathways of the compound. This feature is particularly relevant in drug design, where pharmacokinetic properties are crucial for therapeutic efficacy. The< strong>5-acetyl and< strong>6-hydroxy substituents introduce additional reactivity and potential sites for interaction with biological targets. The< strong>2-imino group suggests a nitrogen-containing heterocycle that can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to proteins or enzymes.

In recent years, there has been growing interest in dihydropyridines due to their role as intermediates in the synthesis of various pharmacologically active compounds. Dihydropyridines have been explored for their potential applications in treating cardiovascular diseases, neural disorders, and inflammatory conditions. The< strong>5-acetyl-6-hydroxy-2-imino core structure of this compound resembles several known bioactive molecules, suggesting that it may exhibit similar or novel biological properties.

The synthesis of< strong>Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions, cyclization processes, and functional group transformations. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired molecular architecture.

The< strong>Ethyl 5-acetyl-6-hydroxy-2-imino moiety is particularly noteworthy for its potential role in modulating enzyme activity. For instance, modifications at the 5-position can influence electronic properties and reactivity, while the hydroxyl group can serve as a site for phosphorylation or glycosylation. These features make the compound a valuable tool for studying enzyme mechanisms and developing inhibitors or activators.

Ethyl 5-acetyl-6-hydroxy-2-imino-substituted dihydropyridine could potentially be explored for similar applications.

The< strong>Ethyl 5-acetyl-6-hydroxy-modified structure also offers opportunities for exploring prodrug strategies. By incorporating this scaffold into prodrug formulations, it may be possible to enhance bioavailability or target specific tissues within the body. This approach leverages the chemical diversity of dihydropyridines to develop more effective therapeutic agents.

In conclusion, Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate (CAS No. 852388-82-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable candidate for further investigation into biological activities and drug development applications. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly important role in advancing medical science.

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